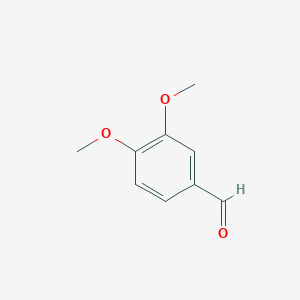

3,4-Dimethoxybenzaldehyde

概述

准备方法

藜芦醛可以通过多种途径合成,每种途径都针对特定的要求。 一种突出的方法是使用铬酸或高锰酸钾等氧化剂氧化藜芦醚 . 另一种常见的方法是香草醛的O-甲基化,由二甲基硫酸盐或重氮甲烷等试剂催化 . 工业生产通常采用次氯酸盐、高锰酸盐或铬酸等试剂氧化香草醛 . 此外,一项专利方法包括藜芦醚与氯磺酸和N-甲基甲酰胺基苯胺的反应,然后进行水解和提取 .

化学反应分析

Photochemical [2+2] Cycloadditions

Triplet-state 3,4-dimethoxybenzaldehyde (³DMB*) reacts with unsaturated compounds in aqueous environments :

Reaction Partners :

-

Methyl vinyl ketone (MVK)

-

Methacrolein (MACR)

-

Methacrylic acid (MAA)

| Reaction | pH | Rate Constant (L mol⁻¹s⁻¹) | Dominant Product |

|---|---|---|---|

| ³DMB* + MVK | 9 | (1.5±0.2)×10⁸ | Cyclobutane adducts |

| ³DMB* + MACR | 9 | (2.8±0.5)×10⁸ | Cross-conjugated dimers |

| ³DMB* + MAA | 9 | (5.2±1.2)×10⁶ | pH-dependent isomers |

These reactions show oxygen-dependent quenching behavior:

-

Deliquesced aerosols : Rapid organic compound modification

-

Cloud conditions : Dominant O₂ quenching (k = 2.5×10⁹ L mol⁻¹s⁻¹)

Enzymatic Degradation via Lignin Peroxidase

Lignin peroxidase (LiP) catalyzes C-C bond cleavage in lignin derivatives through a radical mechanism :

Key Steps :

-

LiP oxidizes 1-(3',4'-dimethoxyphenyl)propene (DMPP) → cation radical

-

Non-enzymatic water/O₂ addition → hydroperoxide intermediate

-

Proton transfer → ketone formation

-

Second LiP-mediated radical generation

-

Final cleavage → this compound

| Step Type | Activation Energy (kcal/mol) | Thermodynamics |

|---|---|---|

| Radical formation | 28.4 | Endothermic |

| Bond transformation | 15.7 | Exothermic |

| Oxygen addition | 22.1 | Endothermic |

Nucleoside Adduct Formation

This compound reacts with DNA components under physiological conditions :

Experimental Conditions :

-

Partner: 2'-deoxyguanosine/2'-deoxyadenosine

-

Solvent: DMSO (50-70°C for 24-48 hrs)

-

Analysis: ¹H NMR, HPLC post-acid hydrolysis

Key Observations :

-

Temperature-dependent adduct formation

-

Multiple reaction sites on nucleobases

-

Potential implications for DNA repair mechanisms

This reactivity profile positions this compound as a versatile building block in synthetic chemistry and a model compound for studying oxidative degradation pathways in biological systems.

科学研究应用

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Pal-linker is primarily used in SPPS, a widely adopted method for synthesizing peptides. The linker enables efficient coupling of amino acids while maintaining stability during the synthesis process. Its compatibility with various coupling reagents enhances the yield and purity of synthesized peptides .

Advantages of Fmoc-Pal-Linker in SPPS:

- High coupling efficiency (>99%) with less bulky amino acids.

- Selective cleavage under mild acidic conditions.

- Compatibility with diverse amino acid modifications.

Post-Translational Modifications (PTMs)

The Fmoc-Pal-linker facilitates the introduction of post-translational modifications at the C-terminal end of peptides. This is crucial for developing biologically active peptides that mimic natural proteins or exhibit enhanced stability and activity .

Examples of PTMs Enabled by Fmoc-Pal-Linker:

- Formation of C-terminal peptide esters.

- Introduction of N-alkylamides for improved pharmacokinetics.

Therapeutic Peptide Development

Recent advancements in peptide drug discovery have leveraged the Fmoc-Pal-linker's properties to create therapeutic peptides with enhanced efficacy. For instance, it has been utilized in developing all-hydrocarbon stapled peptides, which demonstrate increased stability and cell permeability .

Case Study:

- ALRN-6954: An all-hydrocarbon stapled α-helical peptide designed to inhibit p53-MDM2 interactions, showcasing the potential of Fmoc-Pal-linker in cancer therapy .

Comparative Analysis of Linkers

To better understand the advantages of Fmoc-Pal-linker, a comparison with other commonly used linkers in SPPS is presented below:

| Linker | Acid Lability | Coupling Efficiency | Post-Translational Modifications |

|---|---|---|---|

| Fmoc-Pal-Linker | Moderate | High (>99%) | Yes |

| 2-Cl-Trityl | High | Moderate | Limited |

| Rink | Low | High | Yes |

| Sieber | Moderate | High | Yes |

作用机制

Veratraldehyde exerts its effects through various mechanisms:

Antibacterial Activity: It reacts with active methyl compounds to form Schiff bases, which exhibit antibacterial properties.

Catalytic Activity: Veratraldehyde acts as a catalyst in organic synthesis reactions, facilitating the formation of important compounds with high selectivity and efficiency.

Reductive Amination: In the presence of ammonia and molecular hydrogen, veratraldehyde undergoes reductive amination to form veratrylamine, a process catalyzed by Ni-based complexes.

相似化合物的比较

藜芦醛与其他芳香醛类似,例如香草醛、藜芦酸和甲氧基苯甲醛 . 它因其双甲氧基而独一无二,这增强了其芳香性和反应性。 这使得藜芦醛特别适合各种工业和研究应用 .

类似化合物

- 香草醛

- 藜芦酸

- 甲氧基苯甲醛

- 甲基丁香酸

- 乙酰丁香酮

生物活性

3,4-Dimethoxybenzaldehyde, also known as veratraldehyde, is an aromatic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups on a benzene ring with an aldehyde functional group. Its chemical formula is , and it exhibits a sweet, caramel-like aroma, commonly found in various plants and used in flavoring and fragrance applications.

Biological Activities

1. Antioxidant Properties

Research indicates that this compound possesses significant antioxidant activity. It can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases. A study demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in cellular models, suggesting its potential as a protective agent against oxidative damage .

2. Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens. In vitro studies revealed that this compound exhibited inhibitory activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods, indicating effective concentrations for inhibiting bacterial growth .

3. Anticancer Potential

Recent investigations have highlighted the anticancer properties of this compound. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. In particular, studies on human breast cancer cells showed that treatment with this compound led to significant decreases in cell viability and increased apoptosis markers .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals, thereby reducing oxidative stress.

- Enzyme Inhibition : It may inhibit specific enzymes involved in the metabolic pathways of pathogens or cancer cells.

- Cell Signaling Modulation : By influencing signaling pathways such as NF-kB and MAPK, this compound can alter gene expression related to inflammation and apoptosis.

Case Study 1: Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various methoxy-substituted benzaldehydes, including this compound. The results indicated that this compound had a higher radical scavenging activity compared to other derivatives .

Case Study 2: Antimicrobial Efficacy

In a clinical study assessing the antimicrobial properties of several natural compounds against Staphylococcus aureus and Escherichia coli, this compound was found to be one of the most effective agents with an MIC of 50 µg/mL for both bacterial strains .

Case Study 3: Cancer Cell Apoptosis

A research article focused on the effects of veratraldehyde on MCF-7 breast cancer cells reported that treatment with 100 µM led to a significant increase in apoptotic cells as assessed by flow cytometry. The study concluded that this compound could be a potential candidate for further development in cancer therapy .

Data Summary Table

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying 3,4-dimethoxybenzaldehyde?

this compound is commonly synthesized via O-methylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) using methylating agents like dimethyl sulfate or methyl iodide under basic conditions. Purification often involves recrystallization from ethanol or aqueous solutions. A key challenge is avoiding "oiling out" during crystallization, which can be mitigated by temperature cycling (298–303 K) in saturated aqueous solutions to obtain needle-like crystals suitable for X-ray diffraction .

Q. How can researchers characterize this compound using spectroscopic techniques?

- 1H/13C NMR : Assignments are based on chemical shifts: methoxy groups appear at δ ~3.8–3.9 ppm (1H) and ~55–60 ppm (13C), while the aldehyde proton resonates at δ ~9.8–10.0 ppm (1H) .

- FT-IR : Key peaks include C=O stretch (~1680 cm⁻¹) and aromatic C–H stretches (~3000–3100 cm⁻¹).

- Elemental analysis : Confirms molecular formula (C₉H₁₀O₃) with ≤0.3% deviation .

Q. What are the solubility properties and storage recommendations for this compound?

The compound is highly soluble in ethanol, ether, and THF but poorly soluble in water. Storage at 2–8°C in airtight containers is critical to prevent oxidation or degradation. Crystallization attempts in polar solvents (e.g., water) may require seeding due to oiling-out tendencies .

Advanced Research Questions

Q. How is the crystal structure of this compound resolved, and what are its key features?

Single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71073 Å) reveals:

Q. How do computational methods (e.g., G4 thermochemistry) predict thermodynamic properties of methoxybenzaldehydes?

Group contribution (GC) models and G4 calculations compare favorably with experimental enthalpy data. For this compound:

Q. What strategies are used to resolve contradictions in spectroscopic vs. crystallographic data?

Conflicting data (e.g., bond lengths in NMR vs. SC-XRD) require cross-validation:

- Dynamic vs. static effects : NMR captures time-averaged conformations, while SC-XRD provides static snapshots.

- Solvent vs. solid-state : Hydrogen bonding in crystals (absent in solution) alters geometry .

Q. How can this compound be derivatized for advanced applications?

A three-step derivatization example:

Reduction : DIBAL reduces the aldehyde to 3,4-dimethoxybenzyl alcohol.

Chloride formation : Reaction with SOCl₂ yields the acyl chloride.

Esterification : Coupling with 4-methyloctanoic acid forms (±)-DMBO, a capsinoid analog for HPLC-ESI-MS/MS quantification .

Q. What are the challenges in studying inclusion complexes with cyclodextrins?

UV-Vis and fluorescence spectroscopy reveal binding constants (K) for this compound with β-cyclodextrin (β-CD):

属性

IUPAC Name |

3,4-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUFSDZVCOTFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Record name | VERATRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026285 | |

| Record name | Veratraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Veratraldehyde appears as needles or chunky light peach powder. Has an odor of vanilla beans. (NTP, 1992), Solid, white crystalline solid | |

| Record name | VERATRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dimethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Veratraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/821/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

538 °F at 760 mmHg (NTP, 1992), 281.00 °C. @ 760.00 mm Hg | |

| Record name | VERATRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dimethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

greater than 230 °F (NTP, 1992) | |

| Record name | VERATRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), 6.32 mg/mL at 25 °C, insoluble in cold water; soluble in hot water oils, soluble (in ethanol) | |

| Record name | VERATRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dimethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Veratraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/821/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

120-14-9 | |

| Record name | VERATRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-O-Methylvanillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VERATRALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | VERATRALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3,4-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Veratraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Veratraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERATRALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI88P68JZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dimethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

108 to 109 °F (NTP, 1992), 58 °C | |

| Record name | VERATRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dimethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。